molecular formula C14H14N2O2 B5683073 N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No. B5683073
M. Wt: 242.27 g/mol
InChI Key: KRDWQHYQKKEUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide, also known as AP2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AP2 is a pyrrole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In

Scientific Research Applications

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have anti-microbial activity against a range of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is not fully understood. However, it is believed that N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its biological activity by modulating the activity of enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the growth of a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research. One area of interest is the development of more potent derivatives of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide that exhibit improved biological activity. Another area of interest is the exploration of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a potential therapeutic for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a novel anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. While there are some limitations to its use, there are also many promising future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research.

Synthesis Methods

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone, followed by a Suzuki coupling reaction with 2-bromo-5-nitrophenylboronic acid. The resulting intermediate is then reduced with palladium on carbon to yield N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide.

properties

IUPAC Name

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9(17)12-8-13(11-6-4-3-5-7-11)16-14(12)15-10(2)18/h3-8,16H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDWQHYQKKEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide

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